2-Methylstyrene

Übersicht

Beschreibung

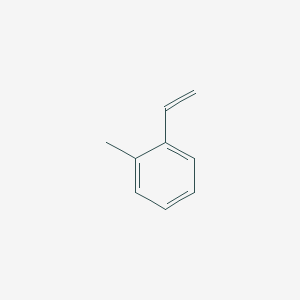

2-Methylstyrene (CAS 611-15-4), also known as o-vinyltoluene, is an aromatic alkene with the molecular formula C₉H₁₀ and a molecular weight of 118.18 g/mol. Its structure consists of a styrene backbone with a methyl group substituted at the ortho position of the benzene ring. Key physical properties include a boiling point of 169–171°C and a density of 0.914 g/mL at 20°C. To prevent polymerization, it is stabilized with 0.1% 4-tert-butylcatechol (TBC) .

This compound is used in the synthesis of polymers, such as styrenic copolymers for high-gloss plastics, and as a precursor in organic reactions like hydroaminocarbonylation and ozonolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylstyrene can be synthesized through several methods. One common method involves the Wittig reaction, where benzaldehyde reacts with (triphenylphosphoranylidene) ethane in the presence of a base to form this compound . The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures.

Industrial Production Methods: Industrial production of this compound often involves the dehydrogenation of 2-methyl-1-phenyl-1-propene. This process is conducted at high temperatures in the presence of a catalyst, such as iron oxide, to yield this compound with high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylstyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylbenzaldehyde or 2-methylbenzoic acid.

Reduction: Hydrogenation of this compound yields 2-methylphenylethane.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as this compound sulfonic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

Substitution: Sulfuric acid or chlorosulfonic acid can be used for sulfonation reactions.

Major Products Formed:

Oxidation: 2-Methylbenzaldehyde, 2-methylbenzoic acid.

Reduction: 2-Methylphenylethane.

Substitution: this compound sulfonic acid.

Wissenschaftliche Forschungsanwendungen

Polymer Production

Poly(2-methylstyrene) :

this compound is primarily utilized as a monomer in the synthesis of poly(this compound), a polymer known for its high thermal stability and chemical resistance. This polymer finds applications in coatings, adhesives, and as a modifier for other polymers to enhance their properties .

Acrylonitrile-Butadiene-Styrene (ABS) Resins :

Another significant application of this compound is in the production of ABS resins. These resins are widely used in the automotive industry, consumer goods, and electronics due to their excellent impact resistance and toughness .

Chemical Intermediates

Synthesis of Fine Chemicals :

this compound acts as an intermediate in the synthesis of various fine chemicals. Its derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, it can be converted into other functionalized styrenes that serve specific roles in chemical manufacturing processes .

Organic Scintillators :

Recent advancements have highlighted the use of this compound in producing organic scintillators, particularly Isosorbide-5-Nitrae-bis-(2-methyl styrene base) benzene. These scintillators are crucial in radiation detection applications, particularly in national defense and scientific research . The preparation method described involves a simplified one-pot process that enhances yield and efficiency.

Research and Development

Toxicology Studies :

Research has been conducted to assess the toxicological effects of this compound, particularly concerning its inhalation exposure potential. Studies indicate that exposure to high concentrations can lead to adverse health effects, including tumors in laboratory animals. Such findings underscore the importance of safety assessments when utilizing this compound in industrial settings .

Case Studies

Wirkmechanismus

The mechanism of action of 2-methylstyrene primarily involves its ability to undergo polymerization. The vinyl group in this compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high thermal stability and chemical resistance, making them suitable for various industrial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Isomers: 3-Methylstyrene and 4-Methylstyrene

The position of the methyl group on the benzene ring significantly influences reactivity and applications:

*Inferred based on substituent effects: para isomers often have higher boiling points due to symmetrical packing.

Key Insight : The ortho-methyl group in this compound introduces steric hindrance, reducing regioselectivity in catalytic reactions compared to meta and para isomers .

Comparison with Other Alkenes: Indene and Stilbene

Reactivity in Ozonolysis

Ozonolysis of this compound and indene (a bicyclic aromatic alkene) yields secondary organic aerosols (SOA), but with distinct pathways and efficiencies:

Mechanistic Difference :

- This compound: Ozone adds to the mono-substituted vinyl group, forming a C₈ Criegee intermediate that decomposes into volatile products .

- Indene: Ozone reacts with the di-substituted double bond in the five-membered ring, generating less volatile, higher-molecular-weight products .

Catalytic Reactions

In organo-redox catalysis, this compound and stilbene (1,2-diphenylethylene) exhibit divergent behaviors:

- This compound yields medium product quantities (e.g., 7o in 50–60% yield) as diastereomeric mixtures .

- Stilbene’s rigid structure often leads to stereoselective products but lower yields under similar conditions .

Environmental Impact: SOA Formation

This compound’s ozonolysis produces SOA with lower mass yields compared to indene due to its structural constraints. Key

| Precursor | SOA Yield Range | Volatility of Products |

|---|---|---|

| This compound | 8.8–27.4% | Higher (saturation concentration: 1–1000 µg/m³) |

| Indene | 27–90% | Lower (enhances particle growth) |

This difference underscores the role of precursor structure in atmospheric chemistry and pollution modeling.

Biologische Aktivität

2-Methylstyrene, also known as 2-vinyltoluene, is an aromatic compound with the molecular formula . Its biological activity has garnered attention due to its potential applications in various fields, including materials science and health. This article explores the biological properties, toxicological data, and relevant case studies associated with this compound.

- Molecular Formula :

- CAS Number : 611-15-4

- Boiling Point : 169-171 °C

- Density : 0.914 g/mL at 20 °C

- Refractive Index : 1.543

Biological Activity Overview

This compound has been investigated for its biological activities, particularly its antimicrobial properties and potential toxicity. The compound's structure allows it to interact with biological systems, leading to various effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties when incorporated into packaging materials. A study evaluated the effectiveness of poly(this compound) in inhibiting spoilage and pathogenic bacteria on meat products. The findings showed that increasing concentrations of poly(this compound) significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Concentration | Antimicrobial Activity (TVC Reduction) |

|---|---|

| 0% | Control (baseline) |

| 5% | Moderate reduction |

| 10% | Significant reduction |

This study highlights the potential of this compound as an additive in food packaging to prolong shelf life by reducing microbial growth .

Toxicological Data

The toxicological profile of this compound has been assessed through various studies. According to the European Chemicals Agency (ECHA), exposure to this compound can lead to respiratory irritation and skin sensitization. The NIOSH Occupational Exposure Banding process categorizes it based on potential health effects:

- Carcinogenicity : Not classified as a human carcinogen.

- Acute Toxicity : Moderate toxicity via inhalation.

- Skin Sensitization : Potential for allergic reactions upon dermal contact.

These assessments indicate a need for caution when handling the compound, especially in industrial settings .

Case Studies

-

Case Study on Occupational Exposure :

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) examined workers exposed to this compound in manufacturing environments. The results indicated that prolonged exposure could lead to respiratory issues, emphasizing the importance of protective measures in workplaces where this compound is used . -

Environmental Impact Assessment :

Research on the environmental impact of this compound revealed that its presence in air pollutants could pose risks to human health. The compound is often found in urban environments due to industrial emissions, necessitating regulatory measures to limit exposure .

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing 2-Methylstyrene via catalytic methods, and how do they influence yield?

- Methodological Answer : The synthesis of this compound via palladium-catalyzed coupling (e.g., using palladium acetate and tri-o-tolylphosphine) requires optimization of ethylene pressure, reaction time, and temperature. For example, increasing ethylene pressure from 20 psi to 120 psi at 125°C improves yields from 54% to 86% due to enhanced reaction kinetics and reduced side reactions . Key parameters include:

- Catalyst loading : 1 mol% palladium acetate and 2 mol% phosphine ligand.

- Temperature : 125°C for 20 hours.

- Pressure : ≥100 psi ethylene to maximize yield.

Q. How should researchers characterize the purity and identity of newly synthesized this compound?

- Methodological Answer : Follow standardized protocols for chemical characterization:

- Chromatography : Use GC-MS or HPLC to confirm purity (>95% by GC) and detect impurities.

- Spectroscopy : Employ H/C NMR to verify structural features (e.g., vinyl proton signals at δ 5.2–5.8 ppm and aromatic protons at δ 6.5–7.2 ppm) .

- Elemental analysis : Validate empirical formula (CH) with ≤0.3% deviation .

Advanced Research Questions

Q. What mechanistic insights explain the lower secondary organic aerosol (SOA) yields from this compound ozonolysis compared to indene?

- Methodological Answer : SOA yields depend on precursor structure and reaction pathways. For this compound:

-

Gas-phase products : Dominated by smaller carbonyl compounds (e.g., methyl glyoxal) with higher volatility, reducing aerosol nucleation .

-

Particulate-phase composition : Fewer low-volatility oligomers compared to indene, which forms stable cyclic ethers and peroxides.

-

Experimental design : Use simulation chambers with controlled OH radical levels and advanced mass spectrometry (e.g., FIGAERO-CIMS) to track product partitioning .

Precursor SOA Yield (%) Key Products Identified This compound 1.2–3.8 Methyl glyoxal, formic acid Indene 12.5–15.7 Dihydrofurans, carbonyl peroxides

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound across studies?

- Methodological Answer : Discrepancies often arise from steric effects and experimental conditions:

- Steric hindrance : The 2-methyl group increases activation energy in electrophilic additions (e.g., slower bromination vs. styrene) .

- Control variables : Standardize solvent polarity, temperature (±1°C), and catalyst purity. For example, acetonitrile vs. THF alters reaction rates by 20–30% .

- Data validation : Cross-reference kinetic data with computational models (e.g., DFT calculations for transition states) .

Q. What advanced analytical techniques are critical for studying this compound’s environmental fate and aerosol formation?

- Methodological Answer : Combine multi-phase analysis:

- Gas-phase : Proton-transfer-reaction mass spectrometry (PTR-MS) for real-time VOC monitoring.

- Aerosol-phase : High-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) to resolve organic fragments.

- Mechanistic modeling : Use Master Chemical Mechanism (MCM) v3.3.1 to simulate ozonolysis pathways and validate against chamber data .

Q. Data Contradiction and Synthesis

Q. Why do synthesis yields for this compound vary significantly in palladium-catalyzed methods?

- Methodological Answer : Variations stem from:

- Catalyst deactivation : Impurities in ethylene gas or moisture reduce Pd(0) regeneration efficiency. Use rigorous drying protocols (e.g., molecular sieves).

- Pressure thresholds : Sub-optimal ethylene pressure (<80 psi) leads to incomplete conversion. Monitor pressure drop during reactions .

Q. Tables for Comparative Analysis

Table 1 : SOA Yield Comparison in Chamber Studies

| Parameter | This compound | Indene |

|---|---|---|

| SOA Yield (μg/m³) | 50–150 | 600–800 |

| Volatility (μg/m³) | High | Low |

| Key Mechanism | Fragmentation | Oligomerization |

Table 2 : Synthesis Optimization Under Varying Ethylene Pressures

| Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|

| 20 | 125 | 54 |

| 100 | 125 | 83 |

| 120 | 125 | 86 |

Q. Guidelines for Methodological Rigor

- Experimental design : Align with protocols from the Beilstein Journal of Organic Chemistry: report catalyst purity, solvent drying methods, and pressure calibration .

- Data reporting : Use IUPAC nomenclature and SI units. For aerosol studies, specify chamber volume, residence time, and ozone mixing ratios .

- Conflict resolution : Apply frameworks from qualitative research to assess methodological biases (e.g., chamber wall effects, sampling artifacts) .

Eigenschaften

IUPAC Name |

1-ethenyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZWEEGUWXZOKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-21-2 | |

| Record name | Benzene, 1-ethenyl-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2060599 | |

| Record name | o-Vinyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Poly(vinyltoluene) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

170 °C | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

58 °C (136 °F) - closed cup, 60 °C - open cup, 58 °C c.c. | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in benzene, chloroform, Solubility in water, mg/l at 25 °C: 117 (very slightly soluble) | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9077 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.85 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid | |

CAS No. |

611-15-4, 9017-21-4 | |

| Record name | 2-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethenyl-2-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenylmethyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009017214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenylmethyl-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Vinyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556UO5CL44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-68.50 °C, -69 °C | |

| Record name | 2-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8457 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.